molecular formula C10H14IN2O4S B559671 2-Thiothymidine CAS No. 28585-51-5

2-Thiothymidine

Cat. No.: B559671
CAS No.: 28585-51-5
M. Wt: 258.3 g/mol
InChI Key: PISWNSOQFZRVJK-XLPZGREQSA-N
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Description

Mechanism of Action

Target of Action

2-Thiothymidine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These are a group of slow-growing lymphomas, a type of cancer that originates from cells of the lymphatic system. The compound’s action against these malignancies is part of its broad antitumor activity .

Mode of Action

The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. This compound interferes with the normal function of the DNA in the targeted cells, leading to their death .

Biochemical Pathways

This compound affects the DNA replication pathway. It is incorporated into the DNA structure, replacing thymine . This modification can enhance the stability of base pairing in the DNA duplex . The incorporation of this compound into DNA can lead to changes in the DNA structure, affecting its function and leading to cell death .

Pharmacokinetics

It is known that the compound can be incorporated into dna This suggests that it can be absorbed and distributed to cells where it can exert its effects

Result of Action

The result of this compound’s action is the death of the targeted cells . By inhibiting DNA synthesis and inducing apoptosis, this compound can effectively eliminate indolent lymphoid malignancies . This leads to a reduction in the size of the tumor and potentially to the complete elimination of the cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption and distribution Additionally, the specific characteristics of the tumor environment, such as the presence of certain enzymes or the pH level, could potentially influence the efficacy and stability of this compound

Safety and Hazards

The safety data sheet for 2-Thiothymidine advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for 2-Thiothymidine research are not outlined in the retrieved sources, its role in enhancing the stability of DNA base pairing and its potential in anticancer mechanisms suggest areas for further exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-thiothymidine typically involves the substitution of the oxygen atom in thymidine with a sulfur atom. One common method is the reaction of thymidine with Lawesson’s reagent, which facilitates the thionation process. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Solid-phase synthesis techniques are also employed to incorporate this compound into oligonucleotides .

Chemical Reactions Analysis

Types of Reactions: 2-Thiothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted thiothymidine derivatives.

    Cycloaddition: Cyclobutane derivatives

Comparison with Similar Compounds

2-Thiothymidine is unique due to its sulfur modification, which imparts distinct properties compared to other nucleosides. Similar compounds include:

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISWNSOQFZRVJK-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182784
Record name 2-Thiothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28585-51-5
Record name 2-Thiothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028585515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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